3-Ethoxy-2-fluoro-6-(trifluoromethyl)benzoic acid
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Overview
Description
3-Ethoxy-2-fluoro-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H8F4O3 and a molecular weight of 252.16 g/mol . This compound is characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluoro-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The ethoxy, fluoro, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Ethoxy-2-fluoro-6-(trifluoromethyl)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-fluoro-6-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of ethoxy, fluoro, and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
3-Ethoxy-2-fluoro-6-(trifluoromethyl)benzoic acid is unique due to the combination of ethoxy, fluoro, and trifluoromethyl groups on the benzoic acid core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H8F4O3 |
---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-6-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H8F4O3/c1-2-17-6-4-3-5(10(12,13)14)7(8(6)11)9(15)16/h3-4H,2H2,1H3,(H,15,16) |
InChI Key |
DHXQOJHKVWXPQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(F)(F)F)C(=O)O)F |
Origin of Product |
United States |
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